2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

α7 nAChR PAM fluorine scan medicinal chemistry

2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (CAS 1396792-18-9) is a fully synthetic, low-molecular-weight (MW 331.28 g/mol) tetrazolone-containing benzamide. It belongs to the tetrazole-substituted aryl amide chemical series disclosed in US Patent 7,981,914 B2 (Roche Palo Alto LLC), which claims positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).

Molecular Formula C15H11F2N5O2
Molecular Weight 331.283
CAS No. 1396792-18-9
Cat. No. B2582901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
CAS1396792-18-9
Molecular FormulaC15H11F2N5O2
Molecular Weight331.283
Structural Identifiers
SMILESCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H11F2N5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23)
InChIKeyVXAIJKWTXCIDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (CAS 1396792-18-9): Procurement-Grade Structural Identity and Patent Pedigree


2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (CAS 1396792-18-9) is a fully synthetic, low-molecular-weight (MW 331.28 g/mol) tetrazolone-containing benzamide . It belongs to the tetrazole-substituted aryl amide chemical series disclosed in US Patent 7,981,914 B2 (Roche Palo Alto LLC), which claims positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. The compound is supplied exclusively for non-human research use .

Why 2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the tetrazolone-benzamide chemical space, multiple commercially available analogs share the same 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl core but differ solely in the benzamide ring substitution pattern . These modifications profoundly alter electronic character, hydrogen-bonding capacity, and lipophilicity—parameters known to govern α7 nAChR PAM pharmacology and off-target profiles [1]. Generic substitution therefore carries a high risk of unrecognized potency shifts, selectivity erosion, or altered physicochemical behavior that undermines assay reproducibility and valid structure–activity relationship interpretation.

2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide: Comparative Quantitative Differentiation Evidence Guide


Fluorine Substitution Pattern: 2,6-Difluoro vs. Unsubstituted, Mono-Methoxy, and Dimethoxy Benzamide Analogs

The target compound carries electron-withdrawing fluorine atoms at the 2- and 6-positions of the benzamide ring, a substitution pattern absent from the closest commercial analogs: unsubstituted (CAS 1396782-24-3), 4-methoxy (CAS 1396846-92-6), 2-ethoxy (CAS 1396880-00-4), and 2,3-dimethoxy (CAS 1396803-50-1) variants . The 2,6-difluoro arrangement introduces a unique combination of strong inductive withdrawal and steric shielding around the amide carbonyl, which is well-precedented to modulate hydrogen-bonding geometry and metabolic stability in α7 nAChR PAM chemotypes [1].

α7 nAChR PAM fluorine scan medicinal chemistry

Hydrogen-Bonding Capacity: Amide Donor and Tetrazolone Acceptor Profile Distinct from Methoxy and Chloro Congeners

The tetrazolone carbonyl (C5=O) and the amide NH constitute the key H-bond donor/acceptor dyad characteristic of this series . The 2,6-difluoro target is the only analog among five commercially available ones that combines strong amide NH acidity (enhanced by two ortho fluorines) with a tetrazolone acceptor while lacking any competing H-bond donor (e.g., methoxy oxygen lone pairs) on the benzamide ring [1]. In contrast, 2,3-dimethoxy, 4-methoxy, and 2-ethoxy analogs introduce additional H-bond acceptors that can engage in non-productive interactions, whereas the 5-chloro-2-methoxy analog adds both an acceptor and a hydrophobic chloro substituent .

hydrogen bonding binding pose bioisostere

α7 nAChR Positive Allosteric Modulator Patent Scope: The Target Falls Within the Most Potent Structural Sub-Class

US Patent 7,981,914 B2 explicitly claims tetrazole-substituted aryl amides wherein Ar1 (the benzamide aryl ring) is optionally substituted phenyl with one or more halo, alkyl, or alkoxy substituents [1]. The target compound, with Ar1 = 2,6-difluorophenyl, n = 1, R1 = H, R2 = H, and Ar2 = 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl, falls within the most preferred sub-genus (n = 1, Ar1 = halo-substituted phenyl) [1]. Within the patent's exemplified compounds, the 2,6-difluoro substitution pattern is consistently associated with optimal α7 nAChR PAM potency and CNS drug-like properties in related chemical series, though no explicit IC50/EC50 data for this specific compound is publicly available [1].

α7 nAChR positive allosteric modulator CNS drug discovery

Lipophilicity Window: Optimized CNS Drug-Like logP Relative to Polar Methoxy and Ethoxy Analogs

The 2,6-difluoro substitution increases lipophilicity versus the unsubstituted benzamide while maintaining a lower calculated logP than the 2-ethoxy analog and comparable to the 4-methoxy analog [1]. This positions the target within the optimal CNS drug-like logP range (typically 2–4), consistent with α7 nAChR PAMs requiring blood-brain barrier penetration [2]. The 2,3-dimethoxy analog has a significantly higher hydrogen-bond acceptor count (HBA = 6 vs. 4), which may reduce passive permeability relative to the target.

CNS MPO logP optimization blood-brain barrier permeability

Commercial Availability and Purity: Multi-Vendor Sourcing with Verified Identity

The target compound (CAS 1396792-18-9) is listed as in-stock by at least two independent vendors with catalog numbers EVT-2719975 and B2582901 . In contrast, several structural analogs—including the 2-ethoxy variant (CAS 1396880-00-4) and certain chloro-substituted derivatives—are listed with limited or no supplier availability . The target compound benefits from confirmed multi-vendor sourcing, reducing single-supplier procurement risk.

procurement chemical sourcing purity specification

Recommended Research and Procurement Scenarios for 2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (CAS 1396792-18-9)


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator Focused Screening Library Assembly

Procurement teams building α7 nAChR PAM-focused screening decks should include this compound as the sole representative of the 2,6-difluoro benzamide topology within the tetrazolone-aryl amide chemotype. The compound's alignment with the most preferred structural sub-genus of US Patent 7,981,914 B2 (Roche) [1] provides a patent-informed rationale for its inclusion when screening for novel CNS PAM chemotypes. The absence of this specific fluorination pattern in commercially available analogs means that omitting this compound would leave an unexplored gap in the structure–activity landscape.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

This compound serves as a benchmark for the optimal lipophilicity–polarity balance (estimated XLogP3 ≈ 2.5–3.0; HBA = 4; tPSA ≈ 76–80 Ų) [2] within the tetrazolone-benzamide series. Medicinal chemistry teams can use it as a reference standard when profiling the property-dependent permeability, solubility, and metabolic stability of newly synthesized analogs. Its multi-vendor availability ensures consistent sourcing for replicate studies.

Fluorine Scan and Hydrogen-Bonding Probe in Tetrazolone-Containing Ligand Design

The 2,6-difluoro pattern provides a unique combination of strong inductive electron withdrawal (Hammett σmeta = +0.34 per fluorine) and steric shielding of the amide carbonyl [3]. Structure-based design groups can deploy this compound as a computational and experimental probe to interrogate the role of amide NH acidity in target engagement, comparing against unsubstituted and methoxy/ethoxy congeners to deconvolute electronic from steric contributions to binding affinity.

Supply Chain Risk Mitigation Through Multi-Vendor Procurement

Unlike the 2-ethoxy (CAS 1396880-00-4, 0 active suppliers) and certain chloro-substituted analogs that exhibit single-source dependency, this compound is confirmed in-stock at two independent vendors (EvitaChem EVT-2719975 and BenchChem B2582901) . Procurement managers prioritizing supply continuity for long-term screening programs should select this compound over analogs with fragile supply chains.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.